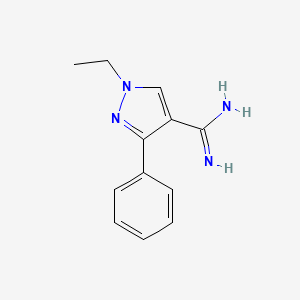

1-ethyl-3-phenyl-1H-pyrazole-4-carboximidamide

CAS No.: 2098014-45-8

Cat. No.: VC3210799

Molecular Formula: C12H14N4

Molecular Weight: 214.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2098014-45-8 |

|---|---|

| Molecular Formula | C12H14N4 |

| Molecular Weight | 214.27 g/mol |

| IUPAC Name | 1-ethyl-3-phenylpyrazole-4-carboximidamide |

| Standard InChI | InChI=1S/C12H14N4/c1-2-16-8-10(12(13)14)11(15-16)9-6-4-3-5-7-9/h3-8H,2H2,1H3,(H3,13,14) |

| Standard InChI Key | CNPCKVXQJDUNAR-UHFFFAOYSA-N |

| SMILES | CCN1C=C(C(=N1)C2=CC=CC=C2)C(=N)N |

| Canonical SMILES | CCN1C=C(C(=N1)C2=CC=CC=C2)C(=N)N |

Introduction

Chemical Structure and Properties

Structural Features

1-Ethyl-3-phenyl-1H-pyrazole-4-carboximidamide belongs to the broader class of 1-aryl-1H-pyrazole-4-carboximidamides, with the following key structural elements:

-

A five-membered pyrazole heterocycle core

-

An ethyl substituent at the N1 position

-

A phenyl group at the C3 position

-

A carboximidamide (-C(=NH)NH₂) functional group at the C4 position

This compound shares partial structural similarity with ethyl 3-amino-1-ethyl-1H-pyrazole-4-carboxylate , though differs in the presence of the phenyl group at position 3 and the carboximidamide moiety instead of a carboxylate group.

Physicochemical Properties

Based on structural analysis and comparison with similar pyrazole derivatives, the following physicochemical properties can be anticipated:

| Property | Characteristic | Notes |

|---|---|---|

| Molecular Formula | C₁₂H₁₄N₄ | Contains pyrazole core with substituents |

| Molecular Weight | Approximately 214.27 g/mol | Calculated based on atomic weights |

| Physical State | Crystalline solid | Typical for similar pyrazole derivatives |

| Solubility | Moderate solubility in polar organic solvents | Similar to other pyrazole derivatives |

| Melting Point | Expected range: 180-220°C | Estimation based on related compounds |

| Stability | Relatively stable under standard conditions | May be sensitive to strong oxidizing/reducing agents |

The carboximidamide group provides potential for hydrogen bond formation, which influences both the compound's solubility profile and its ability to interact with biological targets.

Synthesis Methods

Synthetic Approaches

The synthesis of 1-ethyl-3-phenyl-1H-pyrazole-4-carboximidamide can be achieved through several approaches, drawing from established methods for related pyrazole derivatives.

Synthesis via Carbonitrile Intermediate

A common synthetic route involves the preparation of 1-ethyl-3-phenyl-1H-pyrazole-4-carbonitrile as a key intermediate, followed by conversion to the carboximidamide:

-

Formation of the pyrazole core with appropriate substitution patterns

-

Introduction of the nitrile functionality at the C4 position

-

Conversion of the nitrile to carboximidamide through amidine formation

This approach aligns with documented methods for synthesizing 1-aryl-1H-pyrazole-4-carboximidamides, which have been prepared for evaluation of antileishmanial activities .

Vilsmeier-Haack Approach

Another viable synthetic pathway involves:

-

Synthesis of 1-ethyl-3-phenyl-1H-pyrazole through cyclocondensation reactions

-

Formylation via Vilsmeier-Haack reaction to introduce the aldehyde at C4

-

Conversion of the aldehyde to carbonitrile

-

Transformation of carbonitrile to carboximidamide

This method has been successfully employed for related compounds, where 1-aryl-1H-pyrazole-4-carbaldehydes were synthesized through Vilsmeier-Haack reactions involving 1-aryl-1H-pyrazoles, dimethylformamide (DMF), and POCl₃ .

Pyrazole Core Formation

The synthesis of the pyrazole core for this compound can be approached through several established methods:

From 1,3-Diketones

Reaction of ethylhydrazine with appropriately substituted 1,3-diketones can provide the 1-ethyl-3-phenyl-1H-pyrazole scaffold. This method typically involves:

-

Condensation of hydrazine derivatives with 1,3-diketones

-

Cyclization to form the pyrazole ring

-

Regioselective control to obtain the desired substitution pattern

The regioselectivity of this approach can be influenced by reaction conditions, catalyst selection, and the electronic properties of the substituents .

From Acetylenic Ketones

Cyclocondensation of ethylhydrazine with phenyl-substituted acetylenic ketones represents another viable approach:

-

Reaction of ethylhydrazine with acetylenic ketones to form pyrazoline intermediates

-

Oxidation or aromatization to yield the fully aromatic pyrazole system

This method has been documented for similar pyrazole derivatives, though it can result in mixtures of regioisomers requiring separation and purification steps .

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Based on structural analysis and comparison with similar pyrazole derivatives, the anticipated ¹H NMR spectroscopic profile would include:

| Signal | Chemical Shift (δ, ppm) | Assignment |

|---|---|---|

| Triplet | 1.1-1.4 | CH₃ of ethyl group |

| Quartet | 3.5-4.0 | CH₂ of ethyl group |

| Singlet | 7.5-8.0 | C5-H of pyrazole ring |

| Multiplet | 7.2-7.6 | Phenyl protons |

| Broad signals | 5.0-7.0 | NH₂ of carboximidamide |

Similar pyrazole derivatives show characteristic patterns in their NMR spectra, with specific signals for the ethyl group and aromatic protons .

Infrared (IR) Spectroscopy

The IR spectrum would likely exhibit characteristic absorption bands:

| Wavenumber (cm⁻¹) | Assignment |

|---|---|

| 3300-3500 | N-H stretching (carboximidamide) |

| 1640-1690 | C=N stretching |

| 1600-1620 | C=C stretching (aromatic) |

| 2200-2220 | C≡N stretching (if carbonitrile intermediate is present) |

These spectral features align with documented IR characteristics of related pyrazole derivatives and their precursors .

Biological Activities and Applications

Antiparasitic Activity

The most directly related biological application lies in antiparasitic activity, particularly against Leishmania species. Similar 1-aryl-1H-pyrazole-4-carboximidamide derivatives have been evaluated for their antileishmanial activities in vitro, showing promising results . The carboximidamide functional group appears to play a crucial role in this biological activity.

Structure-Activity Relationships

The biological activity of 1-ethyl-3-phenyl-1H-pyrazole-4-carboximidamide is likely influenced by its specific structural features:

-

The ethyl group at N1 position affects lipophilicity and membrane permeability

-

The phenyl substituent at C3 provides opportunities for π-π interactions with biological targets

-

The carboximidamide group at C4 can engage in hydrogen bonding interactions, potentially enhancing binding affinity to enzymatic targets

Current Research and Future Directions

Synthetic Advancements

Recent developments in pyrazole chemistry have focused on improving synthetic methodologies, including:

-

Development of more efficient, regioselective synthetic routes

-

Application of microwave-assisted synthesis for reduced reaction times and improved yields

-

Exploration of green chemistry approaches with reduced environmental impact

The synthesis of 1-aryl-1H-pyrazole-4-carbonitriles, which serve as precursors to carboximidamides, has been achieved through multiple routes, providing flexibility in synthetic approaches .

Challenges and Opportunities

Several challenges remain in the full exploration of this compound's potential:

-

Optimization of synthetic routes to improve yields and purity

-

Comprehensive evaluation of biological activities across multiple disease models

-

Structure-activity relationship studies to enhance potency and selectivity

-

Development of formulation strategies to address potential solubility limitations

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume